3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid
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Overview
Description
3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid typically involves multiple steps, starting with the formation of the triazinothiadiazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can also be used as a tool to investigate cellular processes and pathways.
Medicine
In the medical field, this compound may be explored for its therapeutic potential. It could be developed into a drug candidate for treating various diseases, depending on its biological activity and safety profile.
Industry
In industry, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazinothiadiazines: : These compounds share a similar core structure and are known for their biological activities.
Other derivatives of triazinothiadiazines: : Various derivatives with different substituents can exhibit similar or distinct properties.
Uniqueness
3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other compounds in its class.
Properties
IUPAC Name |
3-(7,8-dimethyl-4-oxo-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-5-6(2)18-10-12-11-7(3-4-8(15)16)9(17)14(10)13-5/h6H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEVMHGXMOBWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN2C(=O)C(=NN=C2S1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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